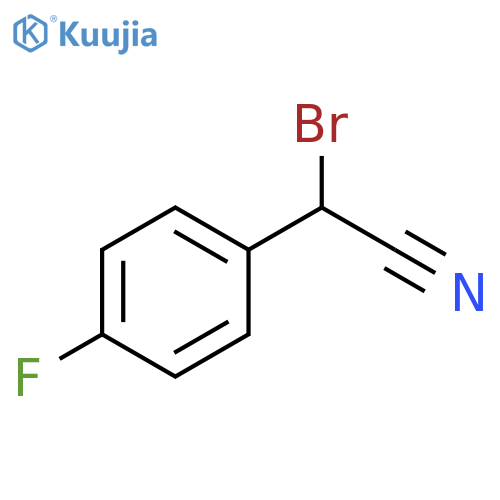

Cas no 1550447-72-7 (2-bromo-2-(4-fluorophenyl)acetonitrile)

2-bromo-2-(4-fluorophenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-bromo-2-(4-fluorophenyl)acetonitrile

- α-Bromo-4-fluorobenzeneacetonitrile

- SCHEMBL534446

- EN300-1239786

- 1550447-72-7

- AKOS023895859

-

- インチ: 1S/C8H5BrFN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H

- InChIKey: SOMMSAPOMZNYMY-UHFFFAOYSA-N

- ほほえんだ: C1(C(Br)C#N)=CC=C(F)C=C1

計算された属性

- せいみつぶんしりょう: 212.95894g/mol

- どういたいしつりょう: 212.95894g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.599±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 230.1±25.0 °C(Predicted)

2-bromo-2-(4-fluorophenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1239786-0.05g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 0.05g |

$97.0 | 2023-06-08 | |

| Enamine | EN300-1239786-0.25g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 0.25g |

$206.0 | 2023-06-08 | |

| Enamine | EN300-1239786-10000mg |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95.0% | 10000mg |

$2209.0 | 2023-10-02 | |

| Enamine | EN300-1239786-250mg |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95.0% | 250mg |

$206.0 | 2023-10-02 | |

| Enamine | EN300-1239786-5.0g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 5g |

$1488.0 | 2023-06-08 | |

| Enamine | EN300-1239786-2.5g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 2.5g |

$1008.0 | 2023-06-08 | |

| Aaron | AR028VK9-5g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 5g |

$2071.00 | 2023-12-15 | |

| Enamine | EN300-1239786-0.5g |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 0.5g |

$391.0 | 2023-06-08 | |

| Aaron | AR028VK9-100mg |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 100mg |

$223.00 | 2023-12-15 | |

| Aaron | AR028VK9-250mg |

2-bromo-2-(4-fluorophenyl)acetonitrile |

1550447-72-7 | 95% | 250mg |

$309.00 | 2023-12-15 |

2-bromo-2-(4-fluorophenyl)acetonitrile 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

2-bromo-2-(4-fluorophenyl)acetonitrileに関する追加情報

2-Bromo-2-(4-Fluorophenyl)Acetonitrile: A Comprehensive Overview

2-Bromo-2-(4-fluorophenyl)acetonitrile is a versatile organic compound with the CAS number 1550447-72-7. This compound has garnered significant attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique structural properties and reactivity. The molecule consists of a bromine atom attached to a carbon atom, which is further connected to a fluorophenyl group and a nitrile functional group. This combination of functional groups makes it an ideal building block for constructing complex molecules with tailored properties.

Recent studies have highlighted the importance of brominated aromatic compounds in drug discovery and development. The presence of the bromine atom in 2-bromo-2-(4-fluorophenyl)acetonitrile facilitates various substitution reactions, enabling the synthesis of diverse derivatives with potential pharmacological activities. For instance, researchers have explored its use as an intermediate in the synthesis of antiviral agents and anticancer drugs, where the bromine atom serves as a reactive site for further functionalization.

The fluorophenyl group in 2-bromo-2-(4-fluorophenyl)acetonitrile introduces additional electronic and steric effects, enhancing the compound's reactivity and selectivity in organic reactions. This feature has been exploited in the development of fluorinated pharmaceuticals, which often exhibit improved bioavailability and stability compared to their non-fluorinated counterparts. Recent advancements in fluorination techniques have further expanded the scope of applications for this compound.

In terms of synthesis, 2-bromo-2-(4-fluorophenyl)acetonitrile can be prepared through a variety of methods, including nucleophilic substitution, coupling reactions, and catalytic processes. One notable approach involves the use of palladium-catalyzed cross-coupling reactions, which have been optimized to achieve high yields and selectivity. These methods are particularly advantageous for large-scale production, making this compound accessible for both academic research and industrial applications.

The nitrile group in 2-bromo-2-(4-fluorophenyl)acetonitrile is another key functional group that contributes to its versatility. Nitriles are known for their ability to undergo hydrolysis to form carboxylic acids or amides, providing a pathway for further functionalization. Recent studies have demonstrated the utility of this compound as a precursor for synthesizing biodegradable polymers and functionalized nanoparticles, which hold promise in biomedical applications such as drug delivery and imaging.

From an environmental perspective, the stability and biodegradability of 2-bromo-2-(4-fluorophenyl)acetonitrile have been extensively studied to ensure its safe handling and disposal. Research indicates that under specific conditions, this compound can undergo biodegradation through microbial activity or enzymatic processes, reducing its environmental footprint.

In conclusion, 2-bromo-2-(4-fluorophenyl)acetonitrile (CAS No: 1550447-72-7) is a multifaceted organic compound with wide-ranging applications in chemistry and materials science. Its unique combination of functional groups enables it to serve as a valuable intermediate in the synthesis of advanced materials and pharmaceuticals. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

1550447-72-7 (2-bromo-2-(4-fluorophenyl)acetonitrile) 関連製品

- 1156845-41-8(1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)

- 89401-58-1(4-Thiazolecarboxamide, N-methyl-2-(4-pyridinyl)-)

- 1448124-31-9(5-[4-(pyridin-2-yloxy)piperidine-1-carbonyl]-1H-indole)

- 896338-34-4(4-methanesulfonyl-N-4-(4-methylphenyl)-1,3-thiazol-2-ylbenzamide)

- 221335-86-0((NZ)-4-chloro-N-oxido-N-(thiophen-2-yl)methylideneanilinium)

- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)

- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)

- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 78761-26-9(D(-)-Ac-α-phenylglycinol)

- 1807156-66-6(3-(Difluoromethyl)-2-fluoro-4-methylpyridine-6-acetic acid)